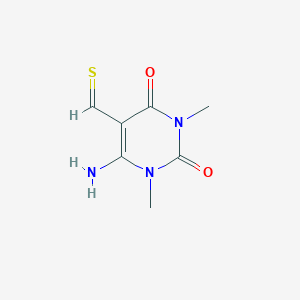

6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde

Descripción general

Descripción

6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde is a complex organic compound with a unique structure that includes both amino and carbonyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with carbonyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-amino derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Anticancer Properties

The compound has demonstrated potential cytotoxic effects against various cancer cell lines. For example, similar pyrimidine derivatives have shown selective toxicity towards human cancer cells while exhibiting reduced toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde may act as an inhibitor of specific enzymes relevant to metabolic pathways associated with diseases. Preliminary studies suggest that it can inhibit acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticidal Properties

Research into the agricultural applications of this compound has revealed its potential as a pesticide. The structure of pyrimidine derivatives allows them to interact with biological systems in pests effectively. Compounds similar to 6-amino derivatives have been evaluated for their ability to disrupt pest metabolism and reproduction .

Herbicidal Activity

There is ongoing research into the herbicidal properties of pyrimidine derivatives. These compounds can potentially inhibit the growth of unwanted plant species by interfering with their metabolic processes. The effectiveness and specificity of these compounds can lead to more sustainable agricultural practices by reducing reliance on broad-spectrum herbicides .

Material Science

Polymer Chemistry

In material science, 6-amino derivatives are being explored for their role as monomers in polymer synthesis. Their unique chemical structure can lead to the formation of polymers with desirable mechanical and thermal properties. Research indicates that incorporating such compounds into polymer matrices can enhance their performance characteristics .

Nanotechnology

The compound's properties are also being investigated for applications in nanotechnology. Pyrimidine-based compounds can serve as building blocks for creating nanoscale materials with specific functionalities, such as drug delivery systems or sensors due to their biocompatibility and ability to form complex structures .

Case Study 1: Antimicrobial Evaluation

A study conducted on various 6-amino pyrimidine derivatives demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 128 |

| Compound B | S. aureus | 256 |

| Compound C | C. albicans | 64 |

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines showed varying degrees of cytotoxicity among different derivatives of the compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 15 |

| Compound E | MCF-7 | 20 |

| Compound F | A549 | 10 |

Mecanismo De Acción

The mechanism by which 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methanesulfonamide

- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

- 7-Amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile

Uniqueness

What sets 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other related molecules.

Actividad Biológica

6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde (CAS No. 181465-38-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a pyrimidine ring with amino and carbonyl functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C7H9N3O2S

- Molecular Weight : 199.23 g/mol

- CAS Number : 181465-38-3

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O2S |

| Molecular Weight | 199.23 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Antimicrobial Activity

Research indicates that compounds similar to 6-amino derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of nucleic acid synthesis or alteration of metabolic pathways in microorganisms.

Anticancer Properties

Pyrimidine derivatives have also been studied for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

This compound is believed to act as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can lead to decreased proliferation of rapidly dividing cells such as those found in tumors.

Study on Antimicrobial Activity

A study conducted by Hirota et al. (1996) evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with a similar structure to 6-amino derivatives exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry (1991), researchers explored the anticancer effects of pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively induce apoptosis in leukemia cells at micromolar concentrations.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : By inhibiting key enzymes involved in nucleotide synthesis pathways.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.

- Disruption of Cellular Metabolism : Affecting metabolic processes in pathogens leading to their death.

Propiedades

IUPAC Name |

4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothialdehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-9-5(8)4(3-13)6(11)10(2)7(9)12/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFXVHRJJLHYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472829 | |

| Record name | 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181465-38-3 | |

| Record name | 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.